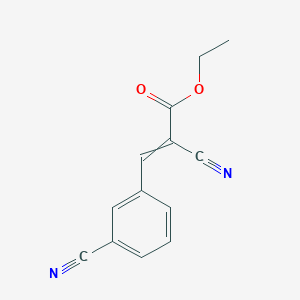

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQFOTOMLHSZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate CAS number and identifiers

This in-depth technical guide details the chemical identity, synthesis, and applications of Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate , a specialized intermediate critical for the development of heterocyclic pharmaceuticals and materials science.

Executive Summary

Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate (also known as Ethyl 2-cyano-3-(3-cyanophenyl)acrylate) is a functionalized cinnamate derivative synthesized via the Knoevenagel condensation of 3-cyanobenzaldehyde and ethyl cyanoacetate. Characterized by its electron-deficient

Chemical Identity & Physicochemical Profile

This compound is an

| Parameter | Technical Specification |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(3-cyanophenyl)prop-2-enoate |

| Common Names | Ethyl 2-cyano-3-(3-cyanophenyl)acrylate; 3-Cyanobenzylidene ethyl cyanoacetate |

| CAS Number | Not widely indexed in public registries; typically synthesized in situ or custom-ordered. (Related: 3-nitro analog CAS 18925-00-3) |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| SMILES | CCOC(=O)/C(C#N)=C\c1cccc(C#N)c1 |

| InChIKey | Computed:VDMBMCYYOMBQEP-UXBLZVDNSA-N (Predicted for E-isomer) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90–110 °C (Predicted based on structural analogs) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |

Synthetic Pathway: Knoevenagel Condensation[1][2][3][4][5]

The synthesis of Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate is achieved through a base-catalyzed Knoevenagel condensation. This reaction is thermodynamically driven by the formation of a conjugated system and the dehydration of the intermediate aldol adduct.

3.1 Reaction Mechanism

-

Deprotonation: A weak base (e.g., piperidine, DABCO) deprotonates the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized enolate carbanion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde.

-

Elimination: The resulting alkoxide undergoes proton transfer and subsequent dehydration (loss of water) to form the thermodynamically stable (

)-alkene.

3.2 Standard Experimental Protocol

-

Reagents: 3-Cyanobenzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.0–1.1 eq).

-

Catalyst: Piperidine (0.1 eq) or DABCO (0.1 eq).

-

Solvent: Ethanol (EtOH) or solvent-free conditions.[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanobenzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add catalytic piperidine (5 drops or 1 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3). The product typically appears as a new spot with lower

than the aldehyde. -

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, pour the mixture into ice-cold water (50 mL) with vigorous stirring.

-

Purification: Filter the precipitate, wash with cold ethanol/water (1:1), and recrystallize from hot ethanol to yield the pure product.

3.3 Synthetic Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the Knoevenagel condensation.

Structural Characterization

Validation of the synthesized compound relies on spectroscopic analysis to confirm the presence of the alkene linker and the integrity of the cyano groups.

-

¹H NMR (400 MHz, DMSO-d₆):

-

8.20–8.40 ppm (s, 1H): Characteristic singlet for the vinylic proton (

- 7.60–8.10 ppm (m, 4H): Aromatic protons of the 3-cyanophenyl ring.

-

4.30 ppm (q, 2H): Methylene protons of the ethyl ester (

-

1.30 ppm (t, 3H): Methyl protons of the ethyl ester (

-

8.20–8.40 ppm (s, 1H): Characteristic singlet for the vinylic proton (

-

IR Spectroscopy (FT-IR):

-

~2220 cm⁻¹: Sharp, distinct absorption band for the Nitrile (

) stretch. -

~1720 cm⁻¹: Strong Carbonyl (

) stretch of the ester. -

~1600 cm⁻¹: Alkene (

) stretch.[2]

-

Applications in Research & Drug Development

5.1 Michael Acceptor for Covalent Inhibitors

The electron-deficient nature of the

5.2 Precursor for Heterocyclic Synthesis

This compound is a versatile "building block" for synthesizing pharmacologically active heterocycles through cyclization reactions with binucleophiles.

-

Pyrimidines: Reaction with urea or thiourea yields substituted pyrimidines.

-

Pyranopyrazoles: Multicomponent reactions involving hydrazine derivatives.

-

Substituted Pyridines: Reaction with malononitrile or other active methylene compounds.[3]

5.3 Heterocycle Synthesis Pathway

Figure 2: Divergent synthetic pathways and biological applications.

Safety & Handling

While specific toxicological data for this exact isomer may be limited, its structural class (cyanoacrylates/cinnamates) warrants standard laboratory safety protocols.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or hydration of the nitrile.

References

-

BenchChem. Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. Retrieved from .

-

Sigma-Aldrich. Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate Properties (Analog Reference). Retrieved from .

-

Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. RSC Advances, 2018. Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary: Ethyl 2-cyano-3-phenylprop-2-enoate (Analog). Retrieved from .

-

Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of DBU. Retrieved from .

Sources

Technical Guide: 1H NMR Spectrum Analysis of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Executive Summary

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (

The guide is structured for analytical chemists and synthetic researchers. It moves beyond simple peak listing to explain the causality of chemical shifts, the stereochemical logic of the Knoevenagel condensation product, and self-validating protocols to ensure data integrity.

Structural Context & Synthesis Origin

To interpret the spectrum accurately, one must understand the magnetic environment created by the synthesis. This molecule is typically synthesized via a Knoevenagel condensation between 3-cyanobenzaldehyde and ethyl cyanoacetate, catalyzed by a weak base (e.g., piperidine).

The Structural "Fingerprint"

The molecule consists of three distinct magnetic domains:

-

The Ethyl Ester Terminus: A flexible aliphatic chain providing a high-intensity integration reference.

-

The Electron-Deficient Olefin: A highly polarized double bond (

-carbon) sandwiched between an aromatic ring and two electron-withdrawing groups (EWGs: -CN and -COOEt). -

The 3-Cyanophenyl Core: A meta-disubstituted aromatic ring exhibiting a complex but predictable splitting pattern (

system).

Experimental Methodology

Expertise Note: The choice of solvent and concentration is critical for resolving the aromatic region, where the olefinic proton often overlaps with aromatic multiplets.

Protocol: Sample Preparation & Acquisition

-

Solvent Selection: Use Chloroform-d (CDCl

, 99.8% D) as the primary standard.-

Reasoning: CDCl

minimizes solvent-solute hydrogen bonding compared to DMSO-d

-

-

Sample Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Causality: Over-concentration (>20 mg) leads to viscosity broadening; under-concentration (<5 mg) reduces the signal-to-noise ratio (S/N) for identifying

C satellites or minor impurities.

-

-

Instrument Parameters:

-

Frequency: 400 MHz or higher (essential to resolve the aromatic multiplets).

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (D1): Set to 3.0 seconds . The olefinic proton has a longer

relaxation time due to the lack of vicinal protons; a short D1 will suppress its integration value. -

Scans: 16–32 scans are sufficient for this concentration.

-

Visual Workflow: Analysis Pipeline

Caption: Optimized workflow ensuring quantitative accuracy of the olefinic integration.

Spectral Assignment Strategy

The assignment logic follows a "Reliability Hierarchy":

-

Anchor: Identify the Ethyl group (Triplet/Quartet).[1] This validates the solvent reference and provides an integration standard (3H and 2H).

-

Diagnostic: Identify the Olefinic Singlet . Its shift confirms the conjugation length and reaction completion.

-

Complexity: Resolve the Aromatic Region . Use coupling constants (

) to map the meta-substitution pattern.

Quantitative Data Summary (CDCl , 400 MHz)

Note: Chemical shifts (

| Proton Assignment | Type | Shift ( | Multiplicity | Integration | Coupling ( |

| Ethyl -CH | Methyl | 1.39 | Triplet (t) | 3H | 7.1 |

| Ethyl -CH | Methylene | 4.38 | Quartet (q) | 2H | 7.1 |

| Olefinic =CH- | Methine | 8.25 | Singlet (s) | 1H | - |

| Ar H-5' | Aromatic | 7.65 | Triplet (t) | 1H | ~7.8 |

| Ar H-6' | Aromatic | 7.82 | Doublet (d) | 1H | ~7.8 |

| Ar H-4' | Aromatic | 7.95 | Doublet (d) | 1H | ~7.8 |

| Ar H-2' | Aromatic | 8.05 | Singlet (s)* | 1H | ~1.5 (meta) |

*Appears as a singlet or narrow triplet due to small meta-coupling.

Detailed Peak Analysis & Causality

A. The Aliphatic Region (1.0 – 4.5 ppm)

The ethyl ester provides the clearest confirmation of the molecular formula.

- 1.39 (Triplet): The terminal methyl group is shielded.

- 4.38 (Quartet): The methylene protons are significantly deshielded by the electronegative oxygen of the ester.

-

Self-Validation: The integration ratio must be exactly 3:2 . Any deviation suggests residual ethanol solvent or hydrolysis of the ester.

B. The Olefinic Proton (Diagnostic Peak at ~8.25 ppm)

This is the most critical peak for researchers.

-

Observation: A sharp singlet appearing downfield at

8.25 ppm. -

Mechanistic Explanation: This proton is on the

-carbon relative to the carbonyl. It is heavily deshielded due to:-

Anisotropy: It lies in the deshielding cone of the aromatic ring.

-

Mesomeric Effect: The conjugation with the nitrile and ester groups pulls electron density away from the

-carbon.

-

-

Absence of Splitting: There are no vicinal protons (neighbors) on the

-carbon (which holds the -CN group), resulting in a singlet.

C. The Aromatic Region (7.5 – 8.1 ppm)

The 3-cyanophenyl group creates a specific splitting pattern due to the meta-position of the cyano group relative to the acrylate attachment.

-

H-2' (

8.05): Located between the acrylate and the cyano group. Both are electron-withdrawing.[2] This proton experiences the strongest combined deshielding effect. It appears as a narrow signal (often looking like a singlet) because it only has weak meta-coupling ( -

H-4' & H-6' (

7.82 - 7.95): These protons are ortho to one EWG and para to the other. They appear as doublets (split by the ortho neighbor H-5'). -

H-5' (

7.65): The proton meta to both EWGs. It is the least deshielded aromatic proton and appears as a triplet (split by both H-4' and H-6').

Connectivity Logic Diagram

Caption: Magnetic connectivity and coupling relationships. Green dashed line indicates spatial proximity for NOE analysis.

Stereochemical Determination (E vs Z)

The Knoevenagel condensation is thermodynamically controlled, typically yielding the (E)-isomer as the major product.

-

Steric Logic: The bulky phenyl ring and the ester group arrange themselves trans to each other to minimize steric repulsion.

-

NMR Confirmation (NOESY/ROESY):

-

E-Isomer (Major): The Olefinic proton is cis to the Ester group and trans to the Phenyl ring. NOE correlation is observed between the Olefinic proton and the Ethyl group protons.

-

Z-Isomer (Minor): The Olefinic proton is cis to the Phenyl ring. NOE correlation would be observed between the Olefinic proton and the Ar H-2'/H-6' protons.

-

Common Impurities & Troubleshooting

A "clean" spectrum often hides process errors. Look for these specific impurity markers:

-

Unreacted Aldehyde:

-

Marker: Singlet at

10.05 ppm . -

Action: If integrated > 2%, recrystallization (EtOH) is required.

-

-

Piperidine (Catalyst):

-

Marker: Broad multiplets at

1.5 - 1.6 ppm and -

Action: Indicates insufficient acid wash during workup.

-

-

Water (in CDCl

):-

Marker: Singlet at

1.56 ppm . -

Note: Can overlap with the ethyl triplet if the resolution is poor.

-

References

-

BenchChem. (2025).[1] Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. Retrieved from

-

Royal Society of Chemistry. (2014). Supplementary Information: Characterization data for Ethyl 2-cyano-3-phenylacrylate derivatives. Retrieved from

-

SpectraBase. (2025).[3][4] 1H NMR Spectrum of 3-Cyanobenzaldehyde. John Wiley & Sons.[3][4] Retrieved from

-

Doc Brown's Chemistry. (2024). 1H NMR Analysis of Benzaldehyde Derivatives. Retrieved from

-

University of Wisconsin-Madison. (2024). Assigning the 1H-NMR Signals of Aromatic Rings. Department of Chemistry. Retrieved from

Sources

An In-depth Technical Guide to the Electronic Properties of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate, a molecule of interest in materials science and medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational chemical principles to predict and understand its behavior. We delve into its synthesis, structural characterization, and a detailed exploration of its optical and electrochemical properties. This guide is intended to serve as a valuable resource for researchers, providing both a theoretical framework and practical experimental protocols for the investigation of this and similar cyano-substituted aromatic compounds.

Introduction: The Significance of Cyano-Substituted Acrylates

Cyanoacrylates are a class of organic molecules renowned for their utility as rapid-setting adhesives.[1] Their reactivity stems from the electron-withdrawing nature of the cyano and ester groups, which activates the carbon-carbon double bond towards anionic polymerization.[1] Beyond their adhesive applications, the introduction of aromatic substituents to the acrylate backbone gives rise to a family of compounds with intriguing electronic and optical properties. These properties are of significant interest in the development of novel materials for electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, as well as in the design of fluorescent probes and pharmacologically active agents.[2][3]

The electronic behavior of these molecules is profoundly influenced by the nature and position of substituents on the aromatic ring. The cyano group, being a strong electron-withdrawing group, can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the molecule's absorption, emission, and redox properties.[4][5] This guide focuses specifically on this compound, where the meta-positioning of the second cyano group on the phenyl ring presents a unique electronic profile.

Synthesis and Structural Characterization

The primary synthetic route to this compound is the Knoevenagel condensation . This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 3-cyanobenzaldehyde.

Synthetic Protocol: Knoevenagel Condensation

Objective: To synthesize this compound.

Materials:

-

3-cyanobenzaldehyde

-

Ethyl cyanoacetate

-

A basic catalyst (e.g., piperidine, triethylamine, or a mild inorganic base like potassium carbonate)

-

A suitable solvent (e.g., ethanol, toluene, or solvent-free conditions can be explored)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0-1.2 equivalents) in the chosen solvent.

-

Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

-

Heat the reaction mixture to reflux (or an appropriate temperature for the chosen solvent) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality in Experimental Choices: The choice of catalyst and solvent can significantly impact the reaction rate and yield. A mild base is typically sufficient to deprotonate the highly acidic methylene group of ethyl cyanoacetate. The use of microwave irradiation has been shown to accelerate this reaction, offering a greener synthetic approach.[4]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the cyano groups (C≡N stretch) around 2220-2230 cm⁻¹, the ester carbonyl group (C=O stretch) around 1720-1730 cm⁻¹, the carbon-carbon double bond (C=C stretch) around 1600-1620 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will provide information on the number and environment of the protons. Key signals would include those for the ethyl group (a quartet and a triplet), the vinylic proton (a singlet), and the protons of the disubstituted benzene ring (a complex multiplet pattern).

-

¹³C NMR: This will confirm the carbon framework of the molecule, with distinct signals for the cyano carbons, the ester carbonyl carbon, the carbons of the double bond, and the aromatic carbons.

-

-

Mass Spectrometry (MS): This technique will be used to determine the molecular weight of the compound, confirming the successful synthesis.

Predicted Electronic and Optical Properties

The electronic properties of this compound are dictated by the interplay of the electron-donating phenyl ring (though modified by cyano groups) and the electron-withdrawing cyanoacrylate moiety. The additional cyano group at the meta position of the phenyl ring further modulates these properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial in determining a molecule's electronic behavior. For conjugated systems like the target molecule, the HOMO is typically associated with the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.

-

HOMO: The HOMO is expected to have significant contributions from the π-system of the phenyl ring and the double bond.

-

LUMO: The LUMO is anticipated to be primarily localized on the electron-withdrawing cyanoacrylate portion of the molecule, including the cyano and ester groups.

The presence of the strongly electron-withdrawing cyano group on the phenyl ring is predicted to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted parent compound, ethyl 2-cyano-3-phenylprop-2-enoate. The meta-positioning of the cyano group exerts its influence primarily through an inductive effect, which is expected to be less pronounced than the combined inductive and resonance effects of a para- or ortho-substituted cyano group.

Table 1: Predicted Frontier Molecular Orbital Energies

| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| Ethyl-2-cyano-3-phenylprop-2-enoate (unsubstituted) | -6.0 to -6.5 | -2.0 to -2.5 | 3.5 to 4.0 |

| This compound (meta-CN) | -6.2 to -6.7 | -2.2 to -2.7 | 3.5 to 4.0 |

| Ethyl-2-cyano-3-(4-cyanophenyl)prop-2-enoate (para-CN) | -6.3 to -6.8 | -2.4 to -2.9 | 3.4 to 3.9 |

Note: These values are estimations based on data from analogous compounds and theoretical considerations. Actual values would need to be determined experimentally or through high-level computational studies.

Optical Properties: UV-Vis Absorption and Fluorescence

The electronic transitions between the HOMO and LUMO govern the molecule's absorption and emission of light.

-

UV-Vis Absorption: The primary absorption band is expected to correspond to a π-π* transition within the conjugated system. The meta-cyano substituent is predicted to cause a slight red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted analog due to the stabilization of the LUMO.

-

Fluorescence: Many cyano-substituted stilbene-like molecules are known to be fluorescent. The emission wavelength is expected to be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence will depend on the rigidity of the molecule and the efficiency of non-radiative decay pathways.

Table 2: Predicted Optical Properties

| Compound | Predicted λmax (Absorption) (nm) | Predicted λmax (Emission) (nm) |

| Ethyl-2-cyano-3-phenylprop-2-enoate (unsubstituted) | 300 - 320 | 350 - 400 |

| This compound (meta-CN) | 310 - 330 | 360 - 410 |

| Ethyl-2-cyano-3-(4-cyanophenyl)prop-2-enoate (para-CN) | 320 - 340 | 370 - 420 |

Note: These values are estimations and can be influenced by the solvent polarity.

Experimental and Computational Methodologies

To experimentally and computationally determine the electronic properties of this compound, the following methodologies are recommended.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels experimentally.

Protocol:

-

Solution Preparation: Prepare a solution of the compound (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the compound.

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, using the following empirical equations (referenced against the ferrocene/ferrocenium couple, Fc/Fc⁺):

-

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

-

Causality in Experimental Choices: The choice of solvent and supporting electrolyte is critical to ensure the solubility of the compound and to provide sufficient conductivity. The ferrocene/ferrocenium couple is a commonly used internal standard for calibrating the potential scale.[6]

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties.

Protocol:

-

Solution Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) to avoid concentration-dependent effects.

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Causality in Experimental Choices: The choice of solvent can influence the spectral properties due to solvatochromic effects. A range of solvents with varying polarities should be used to investigate this.

Computational Chemistry: Density Functional Theory (DFT)

Objective: To theoretically calculate the electronic structure and properties.

Protocol:

-

Geometry Optimization: The molecular structure of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[7][8]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum.

-

Electronic Properties Calculation: Single-point energy calculations are then performed to determine the HOMO and LUMO energy levels.

-

Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and predict the energies of electronic transitions.

Causality in Experimental Choices: The choice of functional and basis set is a trade-off between computational cost and accuracy. B3LYP is a widely used hybrid functional that often provides a good balance for organic molecules.

Diagram of the Characterization Workflow:

Caption: Workflow for the experimental and computational characterization of electronic properties.

Conclusion

This compound represents a promising molecular scaffold with tunable electronic properties. Based on the principles of physical organic chemistry and data from analogous compounds, it is predicted to exhibit distinct optical and electrochemical characteristics influenced by the meta-positioned cyano group on the phenyl ring. This guide provides a comprehensive framework for its synthesis, characterization, and the detailed investigation of its electronic properties. The outlined experimental and computational protocols offer a robust approach for researchers to validate the predicted properties and to further explore the potential of this and related molecules in various scientific and technological applications.

References

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from a valid URL.[9]

-

Sigma-Aldrich. (n.d.). ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate. MilliporeSigma. Retrieved from a valid URL.

-

Li, Y., et al. (2022). Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. Journal of Physical Chemistry A, 126(50), 9419-9428.[4]

-

Ghosh, S., et al. (2020). ICT and AIE Characteristics Two Cyano-Functionalized Probes and Their Photophysical Properties, DFT Calculations, Cytotoxicity, and Cell Imaging Applications. Molecules, 25(3), 543.[2]

-

Chemical Synthesis Database. (2025, May 20). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from a valid URL.[10]

-

Garrido-Bañuelos, G., et al. (2018). HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... ResearchGate. Retrieved from a valid URL.[6]

-

Prasad, S. N., et al. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Molecular Structure, 1225, 129123.[7]

-

Analytical and Bioanalytical Electrochemistry. (2023). A Cyclic Voltammetry. Analytical and Bioanalytical Electrochemistry, 15(5), 342-355.[11]

-

Miyazaki, K., et al. (2023). Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. The Journal of Physical Chemistry C, 127(34), 17056-17066.[1]

-

ITW Performance Polymers. (n.d.). TECHNICAL DATA SHEET CYANOCRYLATE - IT3. Retrieved from a valid URL.[12]

-

Chorbadjiev, K. G., & Kotzev, D. L. (1987). The effect of fillers upon the properties of electroconductive cyanoacrylates. International Journal of Adhesion and Adhesives, 7(4), 203-206.[13]

-

ResearchGate. (n.d.). S Cyclic voltammogram of ethyl 2‐cyano‐3‐(thiophen‐2‐yl)acrylate A... Retrieved from a valid URL.[14]

-

Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from a valid URL.[15]

-

Al-Otaibi, A. A. (2014). Study of The Electronic Properties For Cyanobenzene Molecules group: B3LYP Density Functional Theory Calculations. International Journal of Advanced Research, 2(1), 232-239.[5]

-

WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology. Retrieved from a valid URL.[16]

-

Rohlfing, M. (n.d.). Computational approaches for electronic properties of semiconducting materials and nanostructures. Retrieved from a valid URL.[17]

-

Aron Alpha. (2021, April 23). Cyanoacrylate Adhesives for the Electronics Industry. Retrieved from a valid URL.[3]

-

Kumar, A., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2).[8]

-

Zhang, Y., et al. (2022). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 12(1), 21516.[18]

-

ResearchGate. (n.d.). Chemical properties of ethyl cyanoacrylate 1. Retrieved from a valid URL.[19]

-

SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from a valid URL.[20]

-

Kissinger, P. T., & Heineman, W. R. (n.d.). Experiments in Analytical Electrochemistry - Cyclic Voltammetry. Retrieved from a valid URL.[21]

-

Asiri, A. M., et al. (2011). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2315.[22]

-

ResearchGate. (n.d.). HOMO, LUMO energy levels, and band gaps of polymers. Retrieved from a valid URL.[23]

-

Steiner, T., et al. (2024). UV-vis absorbance spectra, molar extinction coefficients and circular dichroism spectra for the two cyanobacterial metabolites. Data in Brief, 57, 110914.[24]

-

Estan-Cerezo, G., et al. (2017). Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion. International Journal of Adhesion and Adhesives, 74, 114-121.[25]

-

Castro Agudelo, N., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Acta Crystallographica Section E: Crystallographic Communications, E75, 1357-1361.[26]

-

NIST. (n.d.). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from a valid URL.[27]

-

SpectraBase. (n.d.). 3-Cyano-3-phenylpyruvic acid, ethyl ester. Retrieved from a valid URL.[28]

-

Permabond. (2018, April 25). Ethyl Cyanoacrylates. Retrieved from a valid URL.[29]

Sources

- 1. Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aronalpha.net [aronalpha.net]

- 4. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 9. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. abechem.com [abechem.com]

- 12. it3sa.com [it3sa.com]

- 13. afinitica.com [afinitica.com]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 16. wuxibiology.com [wuxibiology.com]

- 17. scl.rs [scl.rs]

- 18. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]

- 21. asdlib.org [asdlib.org]

- 22. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. rua.ua.es [rua.ua.es]

- 26. researchgate.net [researchgate.net]

- 27. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]

- 28. spectrabase.com [spectrabase.com]

- 29. permabond.com [permabond.com]

Methodological & Application

Application Notes and Protocols for the Catalytic Synthesis of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Introduction

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is a substituted α,β-unsaturated cyanoacrylate that serves as a valuable building block in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing two nitrile groups and an acrylate system, makes it a versatile precursor for the construction of complex heterocyclic compounds, functional polymers, and molecules of pharmaceutical interest. The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, a reliable and fundamental carbon-carbon bond-forming reaction in organic chemistry.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic procedures for the synthesis of this compound. We will delve into the mechanistic rationale behind the synthesis, present a comparative analysis of various catalytic systems, and provide detailed, step-by-step protocols for its preparation and characterization.

The Knoevenagel Condensation: A Mechanistic Overview

The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to the carbonyl group of an aldehyde, 3-cyanobenzaldehyde, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base.

The presence of a cyano group on the benzaldehyde ring at the meta-position is an important electronic feature. As an electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the enolate of ethyl cyanoacetate and promoting the overall reaction.[1]

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds through the following key steps:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This results in the formation of a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde.

-

Aldol Addition Intermediate: This attack forms an unstable aldol-type addition intermediate.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product, this compound.

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield, reaction time, and overall efficiency of the synthesis. Below is a table summarizing various catalytic systems for the Knoevenagel condensation of 3-cyanobenzaldehyde and ethyl cyanoacetate.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2 | High | [1] |

| DABCO | Water/Ethanol | Room Temp. | 2 | Good to Excellent | [1] |

| DABCO with [HyEtPy]Cl | Water | Room Temp. | Not specified | Good to Excellent | [2] |

| Triphenylphosphine (TPP) | Solvent-free | Not specified | Not specified | Excellent | [3] |

| Silica-supported piperidine | Toluene | 110 | 20 | Not specified for this substrate |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using two different catalytic systems.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This protocol is a classic and effective method for the Knoevenagel condensation.

Materials:

-

3-Cyanobenzaldehyde (1.31 g, 10 mmol)

-

Ethyl cyanoacetate (1.13 g, 10 mmol)

-

Piperidine (0.085 g, 1 mmol, 0.1 eq.)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

To a 50 mL round-bottom flask, add 3-cyanobenzaldehyde (1.31 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

-

Add 20 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

-

Add piperidine (0.085 g, 1 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for approximately 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 hexane/ethyl acetate).

-

Upon completion of the reaction (disappearance of the starting aldehyde), allow the reaction mixture to cool to room temperature.

-

The product should precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified product in a vacuum oven.

Protocol 2: DABCO-Catalyzed Synthesis in Aqueous Media

This protocol offers a more environmentally friendly approach using a water-based solvent system.

Materials:

-

3-Cyanobenzaldehyde (1.31 g, 10 mmol)

-

Ethyl cyanoacetate (1.36 g, 12 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.24 g, 20 mmol)

-

Water (10 mL)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottom flask, add 3-cyanobenzaldehyde (1.31 g, 10 mmol) and ethyl cyanoacetate (1.36 g, 12 mmol).

-

Add a solvent mixture of water (10 mL) and ethanol (10 mL) to the flask.

-

Add DABCO (2.24 g, 20 mmol) to the stirred mixture at room temperature.

-

Stir the resulting solution at room temperature for approximately 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, a solid product will have formed.

-

Collect the solid by filtration.

-

Purify the product by washing thoroughly with aqueous ethanol to remove unreacted starting materials and the catalyst.

-

Dry the final product.

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

-

Appearance: Pale yellow solid.

-

Melting Point: Expected to be in the range of 100-150 °C, similar to related substituted ethyl 2-cyano-3-phenylacrylates.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.2-8.5 (s, 1H, vinylic CH)

-

δ 7.6-8.2 (m, 4H, aromatic CH)

-

δ 4.4 (q, 2H, OCH₂)

-

δ 1.4 (t, 3H, CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~162 (C=O)

-

δ ~152 (vinylic C-Ph)

-

δ ~130-135 (aromatic C)

-

δ ~115 (CN)

-

δ ~112 (aromatic C-CN)

-

δ ~105 (vinylic C-CN)

-

δ ~63 (OCH₂)

-

δ ~14 (CH₃)

-

-

IR (KBr, cm⁻¹):

-

~2220 (C≡N stretch)

-

~1720 (C=O stretch, ester)

-

~1600 (C=C stretch)

-

~1250 (C-O stretch)

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | - Inactive or insufficient catalyst.- Reaction time is too short.- Low reaction temperature. | - Use a fresh, appropriate amount of catalyst.- Extend the reaction time and continue monitoring by TLC.- Ensure the reaction is heated to the specified temperature. |

| Formation of Side Products | - Reaction temperature is too high.- Prolonged reaction time. | - Maintain the recommended reaction temperature.- Stop the reaction once the starting material is consumed as per TLC analysis. |

| Product is an Oil or Gummy Solid | - Impurities present.- Incomplete drying. | - Recrystallize the product from a suitable solvent (e.g., ethanol).- Ensure the product is thoroughly dried under vacuum. |

Conclusion

The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of this compound. The choice of catalyst, whether a classic homogeneous base like piperidine or a more modern system, can be tailored to the specific needs of the laboratory in terms of reaction time, yield, and green chemistry considerations. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of this and related α,β-unsaturated cyanoacrylates for applications in drug discovery and development. Careful execution of the experimental procedure and thorough characterization of the product are essential for obtaining high-purity material for subsequent applications.

References

-

Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180–30185. [Link]

-

Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

-

SciELO. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

Kharas, G. B., et al. (2013). Synthesis and styrene copolymerization of some ethyl phenylcyanoacrylates. Journal of Macromolecular Science, Part A, 50(2), 144-148. [Link]

-

Castro Agudelo, N. C., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 856–862. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information: Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions. [Link]

-

Castro Agudelo, N. C., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1289. [Link]

-

Qualitas, Inc. (2011). Heterogeneous Catalysis for Fine Chemicals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. rsc.org [rsc.org]

- 7. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate via Knoevenagel condensation. Unlike conventional thermal heating, which often requires refluxing for hours in volatile organic solvents, this microwave (MW) protocol achieves quantitative conversion in minutes (typically <5 min) using solvent-free or aqueous-ethanolic conditions.

The resulting

Scientific Background & Mechanism[1]

The Knoevenagel Condensation

The synthesis involves the base-catalyzed condensation of 3-cyanobenzaldehyde (aldehyde) with ethyl cyanoacetate (active methylene compound).[1][2] The reaction proceeds via an aldol-like addition followed by dehydration (elimination of water) to form the

Microwave Irradiation Effects

Microwave irradiation (2.45 GHz) provides direct dielectric heating. Polar molecules (reactants and catalysts) align with the oscillating electric field, generating internal heat through molecular friction and dielectric loss.

-

Thermal Effect: Rapid, uniform heating eliminates "wall effects" seen in oil baths.

-

Specific MW Effect: The stabilization of the dipolar transition state (enolate intermediate) by the electromagnetic field significantly lowers the activation energy (

), enhancing reaction rates by orders of magnitude [3].

Reaction Mechanism Diagram

The following diagram illustrates the base-catalyzed pathway, highlighting the formation of the enolate and the subsequent dehydration step.

Caption: Base-catalyzed Knoevenagel condensation mechanism leading to the

Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Cyanobenzaldehyde (98% purity)

-

Ethyl cyanoacetate (99% purity)

-

Catalyst: Ammonium Acetate (

) or Piperidine -

Solvent: Ethanol (95%) or Deionized Water (for "Green" method)

-

-

Equipment:

-

Dedicated Single-Mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

-

10 mL or 30 mL Microwave process vials with crimp/snap caps

-

Magnetic stir bars[2]

-

Method A: Solvent-Free Microwave Synthesis (Recommended)

This method adheres to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

-

Stoichiometry: In a 10 mL microwave vial, weigh 3-cyanobenzaldehyde (1.0 mmol, 131 mg) and ethyl cyanoacetate (1.0 mmol, 113 mg).

-

Catalyst Addition: Add Ammonium Acetate (

) (0.1 mmol, ~8 mg) or 2 drops of Piperidine . -

Mixing: Mix the reagents thoroughly with a spatula or vortex mixer until a homogeneous paste/liquid is formed. Note: The mixture may liquefy due to eutectic formation.

-

Irradiation: Seal the vial. Program the microwave reactor:

-

Mode: Standard/Dynamic

-

Power: 300 W (Max)

-

Temperature Limit: 80°C

-

Hold Time: 2–5 minutes

-

Stirring: High

-

-

Work-up:

-

Allow the vial to cool to room temperature (compressed air cooling is standard in MW reactors).

-

The reaction mixture will solidify upon cooling.

-

Add 5 mL of cold Ethanol/Water (1:1) and sonicate to break up the solid.

-

Filter the precipitate under vacuum.[2]

-

Wash with cold water (

mL) and cold ethanol (

-

-

Purification: Recrystallize from hot ethanol if necessary.

Method B: Ethanol-Mediated Synthesis

Use this method if solubility issues arise or for larger scale-ups.

-

Dissolve 3-cyanobenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in Ethanol (2 mL).

-

Add Piperidine (0.1 mmol, ~10

L). -

Irradiate at 80°C for 3–6 minutes .

-

Cool to induce precipitation.[2] If no precipitate forms, pour the mixture into ice-cold water (10 mL) to force precipitation.

Experimental Workflow & Logic

The following diagram outlines the critical decision points and process flow for the synthesis.

Caption: Operational workflow for the microwave-assisted synthesis of 3-cyanophenyl acrylate derivatives.

Results & Discussion

Yield Optimization

The electron-withdrawing nature of the cyano group on the benzaldehyde ring (meta-position) increases the electrophilicity of the carbonyl carbon, facilitating a rapid reaction.

| Parameter | Conventional Heating | Microwave (Solvent-Free) | Microwave (Ethanol) |

| Time | 2–4 Hours | 2–5 Minutes | 5–10 Minutes |

| Temperature | Reflux (~78°C) | 80–100°C | 80°C |

| Catalyst | Piperidine | Piperidine | |

| Yield | 70–80% | 92–98% | 85–92% |

| E-Factor | High (Solvent Waste) | Low (Green) | Moderate |

Characterization Data

The product is exclusively the (E)-isomer due to steric hindrance preventing the formation of the (Z)-isomer.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 120–135°C (Dependent on purity; compare to 3-nitro analog mp 129°C [4]).[3] Note: Exact MP for the 3-CN isomer should be experimentally verified as literature values vary by solvent.

-

IR Spectrum (

):- : ~2220 (Sharp, nitrile stretch)

- : ~1720 (Strong, ester carbonyl)

- : ~1600 (Alkene stretch)

-

NMR (400 MHz,

Critical Process Parameters (CPPs)

-

Temperature Control: Do not exceed 110°C. Excessive heat can cause polymerization of the cyanoacrylate or decarboxylation.

-

Moisture: While water is a byproduct, excessive initial water can shift the equilibrium backward. Use anhydrous reagents for Method A.

-

Safety: 3-cyanobenzaldehyde is an irritant. Handle all cyanides and nitriles in a fume hood.

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. BenchChem.

-

Quintero Jimenez, D. E., et al. (2019). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Current Microwave Chemistry.

-

Yadav, J. S., et al. (2004).[5] Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of

-Cyanoacrylates. European Journal of Organic Chemistry. -

Reddy, M. B. M., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.

-

Rahman, M. M., et al. (2014). Microwave Assisted Solvent Free Knoevenagel Condensation of Aromatic Aldehydes. Journal of Science and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Welcome to the technical support center for the synthesis of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Knoevenagel condensation reaction. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

I. Reaction Overview: The Knoevenagel Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to the carbonyl group of an aldehyde, 3-cyanobenzaldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base.[1]

Reaction Scheme

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Detailed Explanations:

-

Catalyst Issues: The choice and quality of the basic catalyst are critical. [3]Weak bases like piperidine or ammonium acetate are commonly used. [3][4]If the catalyst is old or impure, its ability to deprotonate the active methylene compound (ethyl cyanoacetate) will be diminished, leading to a slower reaction and lower yield. [3]Consider using a freshly opened bottle of catalyst or purifying it before use.

-

Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the outcome. [3][5]While some Knoevenagel condensations proceed at room temperature, gentle heating can often increase the rate and yield. [4]However, excessive heat can lead to side reactions and darker product color. [6]Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. [4]* Presence of Water: The Knoevenagel condensation produces water as a byproduct. [1][3]According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield. [3]Using anhydrous solvents and, if necessary, a Dean-Stark apparatus to remove water can significantly improve the outcome.

-

Purity and Stoichiometry of Reactants: Impurities in either 3-cyanobenzaldehyde or ethyl cyanoacetate can interfere with the reaction. [3]Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize the basic catalyst. It is advisable to use purified reactants. A slight excess (1.0-1.2 equivalents) of the active methylene compound, ethyl cyanoacetate, can sometimes be beneficial. [7]

Q2: The purified product is yellow or orange, not the expected pale-yellow solid. How can I improve the color?

The formation of colored impurities is a common issue, often arising from side reactions or thermal degradation. [8] Troubleshooting Steps for Colored Product:

-

Optimize Reaction Temperature: High temperatures can promote the formation of colored byproducts. [6][8]If you are heating the reaction, try running it at a lower temperature for a longer duration.

-

Minimize Reaction Time: As soon as TLC indicates the consumption of the limiting reagent (3-cyanobenzaldehyde), work up the reaction. Prolonged reaction times can lead to the formation of colored impurities. [3]3. Purification Strategy:

-

Recrystallization: This is often the most effective method for removing colored impurities. [8]Ethanol or ethyl acetate are commonly used solvents. [8] * Activated Charcoal: Adding a small amount of activated charcoal to the hot recrystallization solution can help adsorb colored impurities. [8]However, use it judiciously as it can also adsorb the desired product, leading to a lower recovery. [8] * Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with a hexane/ethyl acetate eluent system is a reliable alternative. [8]

-

Q3: My NMR spectrum shows the presence of unreacted starting materials even after a long reaction time. What should I do?

This indicates an incomplete reaction. The troubleshooting steps are similar to those for low yield.

Key Areas to Re-evaluate:

-

Catalyst Activity: The catalyst is the most likely culprit. [4]Ensure it is active and present in a sufficient catalytic amount (typically 5-10 mol%). [5]* Reaction Temperature: The reaction may require gentle heating to go to completion. [4]A temperature range of 40-80°C is a good starting point to explore. [4]* Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates. [5]Polar aprotic solvents like DMF or acetonitrile can sometimes lead to faster reactions and higher conversions compared to protic solvents like ethanol. [9][10]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this reaction?

The catalyst, a weak base, deprotonates the α-carbon of ethyl cyanoacetate. [7]This carbon is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. [1]The deprotonation generates a resonance-stabilized enolate ion, which is a potent nucleophile that attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde. [7][11] Mechanism Overview

Caption: Simplified mechanism of the Knoevenagel condensation.

Q2: Which solvent is best for this synthesis?

The choice of solvent can significantly impact reaction rate and yield. [5]

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Polar Protic | Ethanol, Methanol | Good solubility for reactants; can participate in proton transfer. [4][5] | Can solvate the catalyst, potentially reducing its basicity. [5] |

| Polar Aprotic | DMF, Acetonitrile | Can stabilize charged intermediates, often accelerating the reaction. [9][10] | Can be more difficult to remove during work-up. |

| Non-Polar | Toluene, Hexane | Useful for azeotropic removal of water with a Dean-Stark trap. | May have lower solubility for reactants and catalysts. |

| Solvent-Free | None | Environmentally friendly; can sometimes lead to higher yields and shorter reaction times. [12]| May require grinding or heating to ensure proper mixing. |

For the synthesis of this compound, ethanol is a good starting point due to its ability to dissolve the reactants and its ease of removal. However, if yield is an issue, exploring a polar aprotic solvent or a solvent-free approach may be beneficial. [4][10][12] Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. [4]Use a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) as the mobile phase. The product is more conjugated and therefore less polar than the starting aldehyde, so it will have a higher Rf value. The reaction is considered complete when the spot corresponding to 3-cyanobenzaldehyde is no longer visible.

Q4: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying the crude product. [8]Ethanol or ethyl acetate are suitable solvents. [8]If the product is an oil that does not crystallize or if impurities persist after recrystallization, column chromatography on silica gel is recommended. [8]

IV. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

-

3-Cyanobenzaldehyde (1.0 equivalent)

-

Ethyl cyanoacetate (1.1 equivalents)

-

Piperidine (0.1 equivalents)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 3-cyanobenzaldehyde and ethanol. Stir until the aldehyde is completely dissolved.

-

Add ethyl cyanoacetate to the solution, followed by the catalytic amount of piperidine.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C). [4]4. Monitor the reaction progress by TLC every 30-60 minutes. [4]5. Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Further cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. [3]8. Dry the product under vacuum to obtain the crude this compound.

-

Purify the crude product by recrystallization from ethanol or ethyl acetate.

Protocol for Product Purification by Recrystallization

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add the minimum amount of hot ethanol or ethyl acetate required to fully dissolve the solid.

-

If the solution is colored, you may add a spatula-tip of activated charcoal and heat for a few more minutes.

-

Perform a hot filtration to remove the charcoal (if used) and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

V. References

-

YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from

-

BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. Retrieved from

-

BenchChem. (n.d.). A Comparative Guide to Solvent Effects in the Knoevenagel Condensation. Retrieved from

-

BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Retrieved from

-

Wikipedia. (2024, November 27). Knoevenagel condensation. Retrieved from

-

Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from

-

RSC Publishing. (2023, August 24). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Retrieved from

-

National Center for Biotechnology Information. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from

-

SciELO. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from

-

Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction. Retrieved from

-

European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. Retrieved from

-

ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from

-

ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Retrieved from

-

ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from

-

CAO, L. (1996, February 25). The study of knoevenagel condensation and solvent effect without catalyst. Retrieved from

-

RSC Publishing. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from

-

ResearchGate. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. Retrieved from

-

ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from

-

BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. Retrieved from

-

Sigma-Aldrich. (n.d.). ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate. Retrieved from

-

Chemical Synthesis Database. (2025, May 20). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from

-

Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from

-

RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from

-

arkat usa. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Retrieved from

-

Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from

-

Supporting Information. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. Retrieved from

-

BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. Retrieved from

-

Google Patents. (n.d.). Preparation method of ethyl 2, 3-dicyanopropionate. Retrieved from

-

Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. Retrieved from

-

Organic Syntheses Procedure. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from

-

ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. Retrieved from

-

PubChemLite. (n.d.). Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate. Retrieved from

-

Chemsrc. (2025, August 27). ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate. Retrieved from

-

BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from

-

MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Purification of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Welcome to the technical support center for the purification of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. The methodologies and troubleshooting advice are grounded in established chemical principles and analogous procedures for similar molecular structures.

Introduction to Purification Challenges

This compound is typically synthesized via a Knoevenagel condensation.[1] While a robust C-C bond-forming reaction, the crude product often contains a variety of impurities that can complicate downstream applications. These include unreacted starting materials (3-cyanobenzaldehyde and ethyl cyanoacetate), the base catalyst, and side-products arising from competing reactions.[2][3] The presence of two polar nitrile groups and an ethyl ester moiety gives the target molecule a unique polarity that requires careful consideration during the selection of a purification strategy.

This guide provides a structured approach to purifying this compound, focusing on the two most effective techniques: recrystallization and flash column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the reaction conditions. However, common impurities include:

-

Unreacted Starting Materials: 3-cyanobenzaldehyde and ethyl cyanoacetate.

-

Catalyst Residues: If a basic amine catalyst like piperidine or pyridine was used, it might be present in the crude product.[1]

-

Colored Byproducts: Knoevenagel condensations can sometimes produce colored impurities, especially if the reaction is heated for extended periods.[4]

-

Michael Adducts: The product is a Michael acceptor and could potentially react with nucleophiles in the reaction mixture, leading to side products.[2][5]

Q2: Which purification method should I try first?

A2: For solid crude products, recrystallization is typically the most efficient and scalable first-line approach.[4] It is excellent for removing small amounts of impurities from a large amount of product. If your product is an oil, if recrystallization fails to remove impurities, or if you require very high purity (>99%), flash column chromatography is the recommended alternative.[4][6]

Q3: My product is a persistent oil and won't crystallize. What should I do?

A3: This is a common issue, often caused by residual solvent or a significant amount of impurities depressing the melting point.[4]

-

Ensure all solvent is removed: Dry the oil under a high vacuum for an extended period.

-

Trituration: Try stirring the oil with a non-polar solvent like hexane. This can sometimes induce crystallization by dissolving the impurities and leaving the more insoluble product to solidify.[4]

-

Proceed to Chromatography: If the product remains an oil, flash column chromatography is the most effective method for purification.[4]

Q4: How do I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure and identifying any proton- or carbon-containing impurities.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by area percentage.[7] A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[8]

-

Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. For a similar compound, ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate, the melting point is 81-82 °C, suggesting our target compound is likely a solid at room temperature.[9]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification process.

| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |

| Low Yield After Recrystallization | 1. Too much solvent was used, leading to product loss in the mother liquor. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Test different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Try ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[4] 3. Preheat the filtration funnel and flask to prevent the solution from cooling too rapidly.[4] |

| Purified Product is Still Colored (Yellow/Orange) | 1. Colored byproducts are co-crystallizing with the product.[4] 2. Thermal degradation occurred during heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. If co-crystallization is suspected, column chromatography is the best option to separate the colored impurities.[4] 3. Minimize the time the solution is heated during recrystallization. |

| Compound Streaks Badly on TLC Plate (Silica Gel) | 1. The compound is highly polar. The two nitrile groups can lead to strong interactions with the silica. 2. The compound is acidic or basic. 3. The sample is too concentrated on the TLC plate. | 1. Use a more polar eluent system. Adding a small amount of methanol (e.g., 1-5%) to a dichloromethane or ethyl acetate system can help.[6] 2. For highly polar basic compounds, adding a small amount of ammonium hydroxide to the eluent can improve peak shape.[10] 3. Spot a more dilute solution on the TLC plate. |

| Compound Won't Elute from Silica Gel Column | 1. The eluent is not polar enough. 2. The compound is unstable on silica gel and has decomposed.[6] | 1. Gradually increase the polarity of the eluent. A gradient elution from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol might be necessary. 2. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear (2D TLC).[6] If it is unstable, consider using a different stationary phase like alumina or a bonded-phase silica. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid crude product that is mostly the desired compound.

Step-by-Step Methodology:

-

Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, ethyl acetate, isopropanol) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-